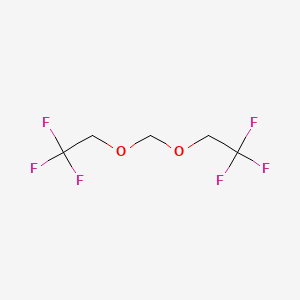

Bis(2,2,2-trifluoroethoxy)methane

Description

Structure

2D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHZAEZCSWPRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463727 | |

| Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-71-4 | |

| Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 2,2,2 Trifluoroethoxy Methane and Its Analogues

De Novo Synthetic Routes to Bis(2,2,2-trifluoroethoxy)methane Scaffolds

The primary de novo synthetic pathway to this compound involves the formation of an acetal (B89532) from its fundamental building blocks: a one-carbon electrophile and a fluorinated alcohol.

The most direct synthesis of this compound is achieved through the acid-catalyzed reaction of two equivalents of 2,2,2-trifluoroethanol (B45653) with a formaldehyde (B43269) source. This reaction is reversible and requires the removal of water to drive the equilibrium towards the product. libretexts.org

The established mechanism for this transformation proceeds through several key steps: libretexts.orgyoutube.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: A molecule of 2,2,2-trifluoroethanol acts as a nucleophile, attacking the activated carbonyl carbon.

Hemiacetal Formation: Deprotonation of the resulting oxonium ion yields a hemiacetal intermediate, 1-((2,2,2-trifluoroethoxy)methoxy)methanol.

Formation of Carbocation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Water Elimination: The departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of 2,2,2-trifluoroethanol attacks the carbocation.

Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.

Reaction Scheme: 2 CF₃CH₂OH + CH₂O --(Acid Catalyst)--> (CF₃CH₂O)₂CH₂ + H₂O

Investigation of precursor reactivities and selective functionalization strategies

The successful synthesis of this compound relies on understanding the reactivity of its primary precursors.

Formaldehyde Source: Formaldehyde is a gas but is typically used in solution or as a solid polymer. uwo.ca

Formalin: An aqueous solution of formaldehyde (typically 37%) that exists in equilibrium with its hydrate, methanediol. uwo.ca

Paraformaldehyde: A solid polymer of formaldehyde (HO(CH₂O)nH) which can be depolymerized in situ by heating, often in the presence of an acid or base, to provide monomeric formaldehyde for the reaction. nih.gov This is often the preferred source for non-aqueous reactions to control the introduction of water. uwo.ca

Trioxane: A cyclic trimer of formaldehyde which can also serve as a formaldehyde source.

2,2,2-Trifluoroethanol (TFE): The reactivity of TFE is dominated by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This makes the hydroxyl proton significantly more acidic compared to non-fluorinated alcohols, but it also reduces the nucleophilicity of the oxygen atom. researchgate.net This lower nucleophilicity may necessitate stronger acid catalysts or more forcing reaction conditions to achieve efficient acetalization compared to reactions with simple alcohols like ethanol (B145695) or methanol.

Below is a table comparing the properties of the key precursors.

Table 1: Properties of Key Precursors for this compound Synthesis

| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 100.04 | 74-77 | Highly polar, acidic alcohol with reduced nucleophilicity due to the -CF₃ group. researchgate.net |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Decomposes | Solid polymer source of formaldehyde, useful for controlling stoichiometry and water content. nih.gov |

Development of efficient and scalable synthesis protocols

Transitioning the synthesis of this compound from a laboratory procedure to an efficient and scalable protocol involves several key considerations:

Water Removal: As acetal formation is a reversible equilibrium reaction, the continuous removal of water is crucial for driving the reaction to completion and achieving high yields. libretexts.org In a laboratory setting, this can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. For industrial-scale production, reactive distillation may be employed.

Catalyst Selection: The use of solid, reusable heterogeneous acid catalysts can simplify purification, reduce corrosive waste streams, and lower costs. tue.nl Examples include acid-treated clays, sulfated zirconia, or ion-exchange resins.

Optimization of Conditions: Industrial production would require optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize throughput, yield, and purity while ensuring safety and cost-effectiveness. General protocols for acetalization have demonstrated good scalability, suggesting that the synthesis of the target compound can be effectively performed on a larger scale. nih.gov

Catalytic Approaches in Trifluoroethoxylation Reactions

Catalysis is central to the efficient synthesis of this compound, primarily to activate the formaldehyde precursor.

The standard acid-catalyzed synthesis of acetals is inherently a transition-metal-free process. libretexts.orgnih.gov This methodology avoids the cost, toxicity, and potential for product contamination associated with transition metal catalysts. The reaction relies on Brønsted or Lewis acids to facilitate the key bond-forming steps.

Furthermore, highly fluorinated alcohols such as 2,2,2-trifluoroethanol possess unique properties, including strong hydrogen-bond donating capabilities and low nucleophilicity, that allow them to act as effective reaction media and promoters, in some cases obviating the need for an external catalyst. researchgate.net

A variety of acid catalysts can be employed for acetal formation, with the choice impacting reaction efficiency and conditions.

Table 2: Comparison of Catalysts for Acetalization Reactions

| Catalyst | Type | Advantages | Considerations |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous, Brønsted | Strong acid, effective, low cost. nih.gov | Corrosive, difficult to remove, can cause side reactions. nih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous, Brønsted | Solid, easier to handle than H₂SO₄, effective. nih.gov | Must be neutralized and removed during workup. |

| Perchloric Acid on Silica (HClO₄-SiO₂) | Heterogeneous, Brønsted | Highly efficient, reusable, simple filtration for removal. organic-chemistry.org | Perchlorates can be explosive under certain conditions. |

| Zirconium Tetrachloride (ZrCl₄) | Heterogeneous, Lewis | Highly efficient and chemoselective catalyst. organic-chemistry.org | Moisture sensitive. |

The selection of a suitable catalyst is critical for overcoming the activation energy of the reaction, particularly given the reduced nucleophilicity of 2,2,2-trifluoroethanol, thereby enabling high conversion and yield of this compound.

Green Chemistry Perspectives in this compound Synthesis

The development of synthetic routes for fluorinated compounds like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient and less wasteful process. nih.gov

A plausible and common method for the synthesis of ethers such as this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction typically involves an alkoxide reacting with an alkyl halide. For this compound, this would likely involve the reaction of sodium 2,2,2-trifluoroethoxide with a suitable methylene (B1212753) dihalide, such as dichloromethane (B109758).

The theoretical atom economy for the synthesis of this compound via the Williamson ether synthesis can be calculated. The balanced chemical equation for this reaction using dichloromethane and sodium 2,2,2-trifluoroethoxide is:

2 CF₃CH₂ONa + CH₂Cl₂ → (CF₃CH₂O)₂CH₂ + 2 NaCl

The atom economy is calculated as follows:

Molecular Weight of this compound (C₅H₆F₆O₂): 212.09 g/mol nih.govcymitquimica.com

Molecular Weight of Sodium 2,2,2-trifluoroethoxide (C₂H₂F₃NaO): 122.02 g/mol

Molecular Weight of Dichloromethane (CH₂Cl₂): 84.93 g/mol

Atom Economy (%) = [Molecular Weight of (CF₃CH₂O)₂CH₂] / [2 * Molecular Weight of CF₃CH₂ONa + Molecular Weight of CH₂Cl₂] * 100

Atom Economy (%) = [212.09] / [(2 * 122.02) + 84.93] * 100 ≈ 64.4%

This calculation indicates that a significant portion of the reactant mass is converted into the desired product. However, it also highlights the generation of sodium chloride as a byproduct.

Interactive Data Table: Atom Economy of a Plausible Synthetic Route

| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Total Reactant Mass ( g/mol ) |

| Sodium 2,2,2-trifluoroethoxide | 122.02 | 2 | 244.04 |

| Dichloromethane | 84.93 | 1 | 84.93 |

| Total | 328.97 | ||

| Product | Molecular Weight ( g/mol ) | ||

| This compound | 212.09 | ||

| Atom Economy (%) | 64.4% |

Solvent selection is another critical aspect of green chemistry in the synthesis of this compound. whiterose.ac.uk Solvents often constitute the largest mass component in a reaction and are a major source of waste. rsc.org The ideal solvent should be non-toxic, renewable, and have a low environmental impact. whiterose.ac.uk In the context of Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction. rsc.org However, these solvents have environmental and health concerns. whiterose.ac.uk

Beyond optimizing existing methods, research is also focused on developing entirely new and more environmentally benign synthetic approaches for fluorinated ethers.

One promising strategy is the use of phase-transfer catalysis (PTC) . PTC can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for harsh organic solvents. In the synthesis of this compound, a phase-transfer catalyst could enable the reaction of an aqueous solution of sodium 2,2,2-trifluoroethoxide with an organic solution of dichloromethane, thereby reducing the reliance on polar aprotic solvents.

Another avenue of exploration is catalytic acetalization . This approach would involve the direct reaction of 2,2,2-trifluoroethanol with a formaldehyde source, catalyzed by an acid.

2 CF₃CH₂OH + CH₂O → (CF₃CH₂O)₂CH₂ + H₂O

The primary byproduct in this reaction is water, which is environmentally benign. The development of efficient and recyclable catalysts for this transformation would represent a significant advancement in the green synthesis of this compound. The use of solid acid catalysts, for example, could simplify product purification and catalyst reuse, further enhancing the sustainability of the process.

The industrial production of 2,2,2-trifluoroethanol itself has also seen advancements in green chemistry, with processes being developed that utilize catalytic hydrogenation of trifluoroacetic acid derivatives. google.comwikipedia.org The application of such green principles throughout the entire lifecycle of the chemical, from starting materials to the final product, is crucial for sustainable chemical manufacturing.

Interactive Data Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Reagents | Primary Byproduct(s) | Potential Green Advantages |

| Williamson Ether Synthesis | Sodium 2,2,2-trifluoroethoxide, Dichloromethane | Sodium Chloride | Established and versatile method. |

| Phase-Transfer Catalysis | 2,2,2-Trifluoroethanol, Dichloromethane, Base, PTC | Salt, Water | Reduced need for hazardous organic solvents. |

| Catalytic Acetalization | 2,2,2-Trifluoroethanol, Formaldehyde Source, Acid Catalyst | Water | High atom economy, benign byproduct. |

Sophisticated Spectroscopic and Analytical Characterization Techniques in Bis 2,2,2 Trifluoroethoxy Methane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Bis(2,2,2-trifluoroethoxy)methane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity can be assembled.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopic analysis for complex structures

The symmetrical nature of this compound results in a relatively simple yet informative NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different types of proton environments. The central methylene (B1212753) protons (O-CH₂ -O) would appear as a sharp singlet, while the two equivalent methylene groups adjacent to the trifluoromethyl groups (-O-CH₂ -CF₃) would present as a quartet due to spin-spin coupling with the three neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum should display three unique signals. One signal corresponds to the central methylene carbon (O-C H₂-O). docbrown.info A second signal represents the two equivalent methylene carbons of the trifluoroethoxy groups (-O-C H₂-CF₃). The third signal, corresponding to the two equivalent trifluoromethyl carbons (-C F₃), would appear as a quartet due to the strong one-bond coupling between carbon and fluorine.

¹⁹F NMR: In the fluorine NMR spectrum, the six fluorine atoms are chemically equivalent, giving rise to a single signal. This signal is expected to be a triplet due to coupling with the two protons of the adjacent methylene group (-CH₂-CF₃ ). The chemical shift for such a group is anticipated to be in the region typical for CF₃CH₂- moieties. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~4.8 - 5.0 | Singlet | O-CH₂ -O |

| ¹H | ~3.9 - 4.2 | Quartet | O-CH₂ -CF₃ |

| ¹³C | ~90 - 95 | Singlet | O-C H₂-O |

| ¹³C | ~65 - 70 | Quartet | O-C H₂-CF₃ |

| ¹³C | ~123 - 126 | Quartet | -C F₃ |

| ¹⁹F | ~ -74 to -78 | Triplet | -CF₃ |

Note: Chemical shifts are estimates based on analogous structures and general principles. Actual values may vary depending on solvent and experimental conditions.

Advanced NMR techniques for conformational and dynamic studies (e.g., 2D NMR, variable temperature NMR)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed.

Variable-Temperature (VT) NMR: VT-NMR studies could be utilized to investigate the conformational dynamics of the molecule, such as the rotational energy barrier around the C-O bonds. Changes in the NMR spectrum at different temperatures can provide valuable thermodynamic data about the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is critical for confirming the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for elemental composition and accurate mass determination

High-Resolution Mass Spectrometry provides an extremely precise measurement of the molecule's mass-to-charge ratio. For this compound, the expected monoisotopic mass is 212.02719840 Da, corresponding to the elemental formula C₅H₆F₆O₂. nih.govlgcstandards.com This high level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from any other compounds with the same nominal molecular weight.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₅H₆F₆O₂ | nih.gov |

| Molecular Weight | 212.09 g/mol | nih.govtcichemicals.com |

| Accurate Mass | 212.0272 Da | lgcstandards.com |

Elucidation of fragmentation patterns for detailed structural insights

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) of this compound will undergo characteristic fragmentation. The analysis of these fragments provides corroborating evidence for the proposed structure. libretexts.org Ethers commonly fragment via cleavage of the C-O bond and bonds alpha to the oxygen atom. tutorchase.com

Key expected fragmentation pathways include:

Loss of a trifluoroethoxy radical: Cleavage of a C-O bond can result in the loss of a ·OCH₂CF₃ radical (mass 99), leading to the formation of a [C₄H₅F₃O]⁺ ion at m/z 113.

Formation of an oxonium ion: Alpha-cleavage is expected to be a dominant pathway, leading to the formation of the stable trifluoroethoxymethyl oxonium ion [CH₂(OCH₂CF₃)]⁺ at m/z 113.

Formation of a trifluoroethoxy cation: The detection of a fragment at m/z 99 would correspond to the [OCH₂CF₃]⁺ cation.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 212 | [C₅H₆F₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₄H₅F₃O]⁺ | M⁺˙ - ·OCH₂CF₃ |

| 113 | [CH₂(OCH₂CF₃)]⁺ | Alpha-cleavage |

| 99 | [C₂H₂F₃O]⁺ | [OCH₂CF₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by absorptions from the C-F, C-O, and C-H bonds.

The key expected vibrational modes are:

C-F Stretching: Very strong and characteristic absorption bands are expected in the region of 1300-1100 cm⁻¹ due to the C-F bonds of the trifluoromethyl groups.

C-O-C Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkages (C-O-C) would appear in the 1150-1050 cm⁻¹ range.

C-H Stretching: Absorptions from the methylene (CH₂) groups are expected just below 3000 cm⁻¹.

CH₂ Bending: Scissoring and rocking vibrations of the CH₂ groups typically appear around 1470-1440 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | -CH₂- | 2980 - 2850 | Medium |

| CH₂ Bend | -CH₂- | 1470 - 1440 | Medium |

| C-F Stretch | -CF₃ | 1300 - 1100 | Strong |

| C-O-C Stretch | Ether | 1150 - 1050 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of its chemical bonds.

Computational studies on similar hydrofluoroethers provide valuable insights into the expected vibrational frequencies. For instance, the C-O and C-F stretching modes are known to absorb in the "atmospheric window" between 750 and 1250 cm⁻¹. scispace.com The infrared spectra of fluorinated ethers are generally more intense than their alkane counterparts. scispace.com

Based on general spectroscopic principles and data from related molecules, the expected characteristic vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H | Stretching | 2900 - 3000 |

| CH₂ | Scissoring | 1450 - 1485 |

| C-O-C | Asymmetric Stretching | 1050 - 1150 |

| C-F (CF₃) | Stretching | 1100 - 1400 (strong, multiple bands) |

| O-CH₂-O (Acetal) | Stretching | 1000 - 1200 |

This table presents expected ranges based on general spectroscopic data and may not represent precise experimental values for this compound.

Surface-Sensitive Spectroscopies for Polymer Investigations

The surface properties of polymers derived from or related to this compound are critical for many of their potential applications. Surface-sensitive spectroscopic techniques are therefore essential for understanding the elemental composition and chemical environment at the polymer-air interface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States of Related Polymers

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the analysis of fluorinated polymers, as it can readily distinguish between different fluorinated carbon environments. utl.pt

In the XPS analysis of a polymer related to this compound, the high-resolution spectra of carbon (C 1s), oxygen (O 1s), and fluorine (F 1s) provide detailed information about the surface chemistry.

C 1s Spectrum: The C 1s spectrum is typically the most complex, with multiple peaks corresponding to carbon atoms in different chemical environments. The high electronegativity of fluorine and oxygen atoms causes a significant shift to higher binding energies for adjacent carbon atoms. For a hypothetical polymer derived from this compound, one would expect to resolve peaks corresponding to:

C-C/C-H: Hydrocarbon backbone or adventitious carbon.

C-O: Carbon singly bonded to oxygen in the ether and acetal (B89532) linkages.

O-C-O: Carbon in the acetal group.

C-CF₃: Carbon adjacent to the trifluoromethyl group.

CF₃: Carbon of the trifluoromethyl group, shifted to the highest binding energy.

O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the different oxygen environments. The primary peak would be from the C-O-C ether and O-C-O acetal linkages. thermofisher.com Distinguishing between these two states can be challenging due to their similar binding energies.

F 1s Spectrum: The F 1s spectrum is generally simpler, with a single, intense peak corresponding to the C-F bonds in the trifluoromethyl groups. thermofisher.com While fluorine induces large chemical shifts in other elements, the shifts in the F 1s peak itself are often small. thermofisher.com

The table below summarizes the expected binding energy ranges for the different chemical states in a polymer related to this compound, based on data from various fluorinated polymers.

| Element | Chemical State | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-O | ~286.5 | |

| O-C-O | ~287-288 | |

| C-CF₃ | ~291 | |

| CF₃ | ~293 | |

| O 1s | C-O-C, O-C-O | ~533 |

| F 1s | C-F (in CF₃) | ~688-689 |

These values are approximate and can be influenced by factors such as surface charging and the specific polymer structure.

The quantitative analysis of the peak areas in the XPS spectra allows for the determination of the surface elemental composition, providing crucial information about the surface segregation of fluorinated moieties, which is a key factor in determining the surface energy and hydrophobicity of these materials.

Computational and Theoretical Chemistry Studies of Bis 2,2,2 Trifluoroethoxy Methane Systems

Molecular Dynamics (MD) Simulations for Macroscopic and Microscopic Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecular systems, offering a bridge between the microscopic world of atoms and the macroscopic properties of materials.

MD simulations have been instrumental in understanding the molecular interactions and dynamics of fluorinated ethers in condensed phases. While specific MD studies on pure Bis(2,2,2-trifluoroethoxy)methane are not extensively documented in publicly available literature, the behavior of the closely related 2,2,2-trifluoroethanol (B45653) (TFE) in aqueous solutions offers significant insights. nih.gov MD simulations of TFE/water mixtures have revealed that TFE molecules tend to form aggregates, creating a coating around peptides. This aggregation displaces water and establishes a low-dielectric environment that favors the formation of intra-peptide hydrogen bonds, thus stabilizing secondary structures. nih.gov This ability of fluorinated ethoxy groups to self-aggregate and modify the local solvent environment is a key characteristic that would also govern the intermolecular interactions of this compound in mixtures and solutions. The simulations highlight the role of preferential aggregation of the fluorinated component, a phenomenon that would be amplified in this compound due to the presence of two trifluoroethoxy groups. nih.gov

The development of accurate force fields is critical for reliable MD simulations. New models for TFE have been proposed and optimized to reproduce the physicochemical properties of the pure liquid and its mixtures with water. researchgate.netuq.edu.au These models, which treat the methylene (B1212753) group as a united atom, provide good agreement with experimental data for properties like density, enthalpy of vaporization, and self-diffusion coefficients over a range of temperatures. researchgate.net Such validated force fields for fluorinated ethers are essential for future MD simulations of this compound to accurately predict its behavior in various environments.

Fluorinated polymers are known for their excellent thermal and chemical resistance, making them promising materials for applications like carbon capture and storage. unibo.it MD simulations are employed to investigate the transport of gases, such as CO2, through these polymer matrices at a molecular level. These simulations help in understanding the sorption, diffusion, and permeation properties of gases in fluorinated polymers. unibo.itresearchgate.net

Atomistic molecular modeling techniques, including MD and Grand Canonical Monte Carlo (GCMC) simulations, have been used to study the self-diffusion and sorption of various gases in materials like poly[bis(2,2,2-trifluoroethoxy)phosphazene] (PTFEP). researchgate.net These simulations have shown that gas diffusion can occur even in the crystalline state of some fluorinated polymers, indicating that the transport is not restricted to amorphous regions. researchgate.net The insights gained from such simulations are crucial for designing and selecting appropriate fluorinated materials, potentially including those plasticized or modified with this compound, for specific gas separation applications. The favorable interaction between the fluorine-containing groups and gases like CO2 is a key factor that can be explored and optimized through these computational studies. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide detailed information about the electronic structure, reactivity, and reaction mechanisms of molecules.

DFT is also a powerful tool for understanding the mechanism of methane (B114726) combustion on catalytic surfaces. rsc.org Theoretical analyses have been carried out on the combustion of methane on single-site palladium oxide species, revealing the activation energies for various elementary steps. rsc.org Such studies provide a framework for investigating the catalytic oxidation of this compound, which could be relevant in applications where it is exposed to high temperatures and oxidative environments. The electron-withdrawing trifluoroethoxy groups are expected to significantly influence the reactivity of the central methylene group, a hypothesis that can be rigorously tested using DFT calculations.

Understanding the non-covalent interactions between molecules is crucial for predicting the behavior of gas-liquid and gas-solid systems. Computational studies are vital for quantifying the intermolecular interaction energies, for example, between CO2 and fluoroalkanes. These interactions are fundamental to the solubility of CO2 in fluorinated media, a key parameter in carbon capture technologies. unibo.it

Quantum chemical calculations can precisely determine the binding energies and geometries of dimers formed between CO2 and fluorinated molecules. These calculations help in parameterizing the force fields used in larger-scale MD simulations and in developing thermodynamic models like equations of state (EoS) to describe the solubility behavior of gases in these solvents. unibo.it The strong affinity of fluorinated compounds for CO2 can be attributed to favorable electrostatic and dispersion interactions, which can be dissected and quantified through computational chemistry.

In Silico Approaches in Derivative Design and Performance Prediction

In silico methods, which encompass a range of computational techniques, are increasingly used in the design of new molecules with desired properties, thereby reducing the need for extensive experimental synthesis and testing. For this compound, such approaches could be used to design derivatives with enhanced performance for specific applications.

For example, in the context of drug design, bis(indolyl)methane (BIM) derivatives have been synthesized and their biological activities evaluated. nih.gov This process often involves in silico screening of virtual libraries of compounds to identify candidates with high predicted activity and low toxicity. The BIM scaffold can be functionalized with various aromatic moieties to modulate its properties. nih.gov

A similar in silico design strategy could be applied to this compound. By systematically modifying the molecular structure, for instance, by changing the length of the fluoroalkyl chains, introducing different functional groups, or altering the linker between the ether moieties, it is possible to create a virtual library of derivatives. Quantum chemical calculations and MD simulations could then be used to predict key properties of these derivatives, such as their viscosity, boiling point, solvent power, and gas solubility. This computational pre-screening would allow researchers to prioritize the synthesis of the most promising candidates for applications ranging from advanced solvents to materials for gas separation membranes.

Molecular Docking Simulations for Ligand-Protein Interactions in Derivative Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand and its binding site. For derivatives of this compound, molecular docking simulations can elucidate their potential as inhibitors or modulators of specific protein targets.

The process involves preparing the three-dimensional structures of both the ligand (a derivative of this compound) and the protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable and favorable interaction.

For instance, in studies of other molecular systems, researchers have successfully used molecular docking to identify potential therapeutic agents. The binding energies and interactions of designed compounds are often compared to those of known reference ligands to assess their potential. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results for a series of this compound derivatives against a hypothetical protein target.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound Derivative | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -8.5 | 2 | TYR 84, LYS 120 |

| Derivative B | -9.2 | 3 | ASP 98, SER 122, GLU 150 |

| Derivative C | -7.8 | 1 | PHE 201 |

Subsequent to docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.

Predictive Modeling of Chemical Activities Based on Computational Descriptors and ADMET Analysis

Computational descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the structural features of a molecule with its biological activity or other properties. For this compound and its derivatives, these models can predict their efficacy and pharmacokinetic profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial component of the drug discovery process that can be predicted using computational methods. By evaluating these properties early in the development pipeline, researchers can prioritize compounds with more favorable drug-like characteristics. Web-based tools and specialized software can calculate a wide range of ADMET-related parameters.

Key computational descriptors often evaluated include:

Molecular Weight: Influences solubility and permeability.

LogP: A measure of lipophilicity, which affects absorption and distribution.

Hydrogen Bond Donors and Acceptors: Important for binding to biological targets and for solubility.

Topological Polar Surface Area (TPSA): Relates to the permeability of a molecule across cell membranes.

Number of Rotatable Bonds: Affects conformational flexibility and binding.

The following table provides an example of a predictive ADMET analysis for hypothetical derivatives of this compound.

Table 2: Predicted ADMET Properties of Hypothetical this compound Derivatives

| Compound Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Human Intestinal Absorption (%) |

|---|---|---|---|---|---|---|

| Derivative A | 256.15 | 2.8 | 0 | 3 | 27.7 | 95 |

| Derivative B | 284.20 | 3.1 | 1 | 4 | 45.9 | 92 |

These predictive models help in the early identification of candidates with a higher probability of success in later-stage clinical trials, thereby reducing the time and cost of drug development. The integration of molecular docking with ADMET prediction provides a comprehensive in silico assessment of the potential of new chemical entities.

Frontier Applications in Advanced Chemical Technologies and Materials Science

Electrolyte Systems for Next-Generation Energy Storage Devices

The development of next-generation energy storage, particularly high-energy-density lithium metal batteries (LMBs), is heavily reliant on the engineering of novel electrolyte systems. Standard organic carbonate electrolytes are often unstable at the harsh electrochemical interfaces of high-voltage cathodes and the highly reactive lithium metal anode. Fluorinated ethers are being extensively investigated as electrolyte solvents or co-solvents to overcome these challenges.

While specific studies on Bis(2,2,2-trifluoroethoxy)methane in battery applications are not widely available, research on analogous fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether (BTFE), demonstrates their significant potential. These compounds are explored for their ability to improve battery stability and performance through several mechanisms.

Fluorinated ethers can enhance the thermal and chemical stability of the electrolyte. mdpi.com In lithium-sulfur (Li-S) batteries, for instance, BTFE has been used as a co-solvent to mitigate the severe self-discharge that arises from the dissolution and side reactions of lithium polysulfides. psu.edunih.gov The use of BTFE was found to meaningfully decrease self-discharge at elevated temperatures, an effect attributed to the formation of a more robust protective layer on the anode surface. psu.edunih.gov Similarly, other fluorinated ethers like 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) have been shown to prevent the polysulfide shuttling effect, leading to improved capacity retention. psu.eduresearchgate.net The reduced solvating power of these ethers for polysulfides is a key factor in this improved performance. researchgate.net Furthermore, increasing the degree of fluorination in ether-based solvents has been shown to be beneficial for the cycling performance of Li-metal batteries with nickel-rich cathodes. researchgate.net

The stability of lithium metal batteries is intrinsically linked to the quality of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface. In conventional electrolytes, the SEI is often organic-rich, non-uniform, and incapable of suppressing the growth of lithium dendrites. Fluorinated ether electrolytes promote the formation of a more stable and effective SEI.

The mechanism involves the decomposition of the fluorinated components—both the solvent and the lithium salt anions like lithium bis(fluorosulfonyl)imide (LiFSI)—at the electrode surface. researchgate.netnih.gov This decomposition leads to an inorganic-rich SEI, which is often dominated by lithium fluoride (B91410) (LiF). osti.govnih.govcapes.gov.br The low reduction potential of some fluorinated ethers can promote the reduction of the anion, leading to this inorganic SEI formation. nih.gov This LiF-rich layer is electronically insulating and mechanically robust, which effectively suppresses Li dendrite growth, blocks side reactions between the electrolyte and the lithium metal, and prevents the continuous decomposition of the electrolyte. osti.govnih.gov Studies on fluorinated ethers like TTE have shown that the solvent itself can participate in redox reactions on both the anode and the cathode, contributing to the formation of a protective SEI that prevents parasitic reactions. psu.edu The structure of the electrolyte, particularly the concentration of the lithium salt, also plays a crucial role, influencing whether the primary reduction product is organic or an inorganic salt like LiF. acs.org

A high and stable Coulombic efficiency (CE), which measures the ratio of charge extracted from the battery to the charge put into it during a cycle, is critical for the long-term viability of rechargeable batteries. Strategic engineering of electrolytes with fluorinated ethers has proven to be a highly effective approach for optimizing CE in lithium metal batteries.

The formation of a stable, LiF-rich SEI is directly responsible for significant improvements in CE. nih.govnih.gov By preventing the loss of active lithium through side reactions and dendrite formation, more lithium remains available for cycling. For example, an electrolyte containing the fluorinated cyclic ether 3,3,4,4-tetrafluorotetrahydrofuran (TFF) in a lithium bis(fluorosulfonyl)imide (LiFSI)/dimethoxyethane (DME) mixture yielded an average Li CE of 99.41% over 200 cycles, a significant improvement over electrolytes without the fluorinated component. nih.govosti.gov In another study, a terminally fluorinated ether known as 5FDEE enabled a remarkable average coulombic efficiency exceeding 99.9% over 550 cycles in a Li||NMC811 cell. rsc.org Research has even shown that the Coulombic inefficiency decreases almost exponentially with an increase in the concentration of donatable fluorine in the electrolyte, achieving a CE of 99.64% with a high concentration of LiFSI in fluoroethylene carbonate. nih.gov This high CE is crucial for extending the cycle life and enabling practical application of high-energy-density LMBs. chalmers.se

Selective Gas Separation and Absorption Technologies

Fluorinated compounds are also at the forefront of technologies designed for selective gas separation and absorption, driven by their unique solubility and transport properties. These applications are critical for environmental remediation, such as CO2 capture, and industrial processes requiring gas purification.

The capture of carbon dioxide from industrial flue gas and the atmosphere is a critical strategy for mitigating climate change. Physical absorption using solvents is a promising technology, particularly for gas streams with high CO2 partial pressures, as it typically requires less energy for solvent regeneration compared to chemical absorption. ntnu.no Analogues of this compound, specifically perfluorinated compounds (PFCs) and other fluorinated hydrophobic liquids, are being investigated as next-generation physical solvents.

These fluorinated solvents exhibit high gas solubility, low vapor pressures, and minimal molecular interactions due to the repulsive nature of fluorine atoms. ntnu.no These properties can lead to high CO2 absorption capacity and allow for the gas to be expelled with less energy input. ntnu.no Studies have explored various PFCs, such as Perfluoro-perhydrophenanthrene (C14F24), for CO2 capture from post-water-gas-shift reactor streams at elevated pressures and temperatures, which could reduce the significant energy penalty associated with cooling gas streams in conventional processes. ntnu.no Other research has focused on nonaqueous, hydrophobic solvents combining fluorinated amines (like 2-fluorophenethylamine) with fluorinated alcohols (like octafluoropentanol). rti.orgresearchgate.net These systems show potential for significantly lowering the reboiler heat duty in commercial capture applications. rti.orgresearchgate.net

Membrane-based gas separation is an energy-efficient technology, and fluorinated polymers are exceptional materials for these membranes due to their high thermal and chemical stability. jst.go.jpnih.gov The incorporation of fluorine-containing groups, such as -CF3, into polymer backbones significantly influences their gas separation performance.

Fluorination disrupts the efficient packing of polymer chains, which increases the fractional free volume (FFV) within the material. nih.govkpi.ua This increased free volume generally leads to higher gas permeability, which is a measure of how quickly a gas can pass through the membrane. nih.govkpi.ua For instance, studies on fluorinated polyimides have shown that polymers with a higher concentration of fluorine exhibit lower chain packing density and, consequently, higher permeability. kpi.ua The introduction of bulky -C(CF3)2- groups is particularly effective at increasing permeability while maintaining relatively high permselectivity (the ability to separate one gas from another). kpi.ua

The tables below summarize the gas transport properties for various fluorinated polymers, demonstrating the effect of their structure on permeability and selectivity for important gas pairs like O₂/N₂ and CO₂/CH₄.

Table 1: Gas Permeability in Fluorinated Polyimides at 35°C

Permeability is measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

Data sourced from references nih.govkpi.ua.

Table 2: Ideal Gas Selectivity (α = Pₐ/Pₑ) for Fluorinated Polymers at 35°C

Data sourced from references jst.go.jpnih.govkpi.ua.

These studies collectively show that fluorinated polymers are highly tunable materials for creating advanced gas separation membranes with superior performance characteristics. acs.orgresearchgate.net

Molecular insights into CO2-philicity and gas interaction with fluorinated groups in polymeric systems

The affinity of fluorinated polymers for carbon dioxide, often termed "CO2-philicity," is a critical aspect of their application in gas separation and carbon capture technologies. This interaction is not merely a simple dissolution but a complex interplay of molecular forces. Research indicates that the presence of fluorine atoms in a polymer structure significantly influences its interaction with CO2.

High-pressure nuclear magnetic resonance (NMR) and molecular modeling studies on perfluorinated polyethers have provided deeper insights into these interactions. nih.gov These studies suggest a site-specific Lewis acid-Lewis base interaction between the CO2 molecules and the fluorinated groups of the polymer. nih.gov This model is supported by both experimental NMR data and ab initio calculations, which indicate that the electron-rich fluorine atoms on the polymer act as Lewis bases, interacting with the electron-deficient carbon atom of the CO2 molecule, which acts as a Lewis acid. nih.gov

Interestingly, the enhanced solubility of CO2 in fluorinated polymers compared to their non-fluorinated counterparts is also attributed to entropic factors. A positive entropic variation has been proposed for the formation of the CO2-fluorinated solute complex, which helps to explain this increased solubility. nih.gov

Molecular simulations have further elucidated the thickening mechanisms of various polymers in supercritical CO2 (scCO2). researchgate.net In fluorinated copolymers, intermolecular π-stacking interactions have been shown to significantly affect the viscosification of CO2. researchgate.net The introduction of specific functional groups can alter the polymer-CO2 and polymer-polymer interactions, thereby influencing the solubility and thickening capability. For instance, in certain copolymers, the presence of a vinyl benzoate (B1203000) (VBe) group can decrease polymer-CO2 interaction but increase polymer-polymer interaction through π-π stacking, leading to enhanced viscosity. researchgate.net

The strategic incorporation of fluorine into polymer structures is a key strategy for developing advanced materials for gas separation. nih.gov Fluorinated polymers often exhibit enhanced surface area and optimized pore structures, which contribute to their improved adsorption and separation performance for gases like sulfur hexafluoride (SF6) over nitrogen (N2). nih.gov The precise control over the polymer's pore structure through fluorination is a promising avenue for creating highly selective gas separation membranes. nih.gov

Surface Modification and Polymer Functionalization

The inherent properties of poly[bis(2,2,2-trifluoroethoxy)phosphazene] can be further tailored for specific applications through surface modification and functionalization techniques. These methods alter the surface chemistry of the polymer without affecting its desirable bulk properties.

Plasma treatment strategies for tailored surface characteristics of poly[bis(2,2,2-trifluoroethoxy)phosphazene]

Atmospheric plasma treatment is a versatile technique for functionalizing the surface of poly[bis(2,2,2-trifluoroethoxy)phosphazene]. acs.orgnih.gov This method can be applied to the polymer in various forms, including flat films and nanofibers. acs.orgnih.gov By using different reactant gases such as oxygen, nitrogen, methane (B114726), or a mixture of tetrafluoromethane and hydrogen, a range of surface functionalities can be introduced. acs.orgnih.gov

The plasma treatment modifies the elemental composition of the polymer's surface. These changes can be quantified using X-ray photoelectron spectroscopy (XPS), which detects shifts in the ratios of elements on the polymer surface following the treatment. acs.orgnih.gov This technique provides a convenient way to generate specific surface characteristics while preserving the bulk properties of the material. acs.orgnih.gov

Table 1: Effects of Plasma Treatment on Poly[bis(2,2,2-trifluoroethoxy)phosphazene]

| Plasma Gas | Observed Effect on Surface | Reference |

|---|---|---|

| Oxygen | Introduction of oxygen-containing functional groups | acs.org, nih.gov |

| Nitrogen | Incorporation of nitrogen-containing moieties | acs.org, nih.gov |

| Methane | Alteration of surface hydrocarbon content | acs.org, nih.gov |

Correlation between surface chemistry changes and macroscopic properties (e.g., wettability)

The changes in surface chemistry induced by plasma treatment have a direct and significant impact on the macroscopic properties of poly[bis(2,2,2-trifluoroethoxy)phosphazene], most notably its wettability. acs.orgnih.gov The wettability of a surface is commonly assessed by measuring the static water contact angle (WCA).

Poly[bis(2,2,2-trifluoroethoxy)phosphazene] is inherently hydrophobic due to its fluoroalkoxy groups. acs.org However, plasma functionalization can dramatically alter this characteristic. Studies have shown that changes in the WCA of as much as 150° can be achieved through plasma treatment. acs.orgnih.gov This demonstrates a clear correlation between the plasma-induced changes in surface chemistry and the material's interaction with water.

The surface roughness, in addition to surface chemistry, plays a crucial role in determining the hydrophobicity of the material. acs.orgnih.gov Electrospun nanofibers of poly[bis(2,2,2-trifluoroethoxy)phosphazene] exhibit enhanced hydrophobicity compared to cast films, with water contact angles ranging from 135° to 159°. acs.orgnih.gov This increase is attributed to the inherent surface roughness of the nanofiber mats. acs.orgnih.gov In some cases, these surfaces can achieve superhydrophobic properties, characterized by a water contact angle greater than 150° and low contact angle hysteresis. acs.org

Table 2: Wettability of Poly[bis(2,2,2-trifluoroethoxy)phosphazene] in Different Forms

| Material Form | Water Contact Angle (WCA) | Hysteresis | Reference |

|---|---|---|---|

| Spun Cast Film | ~90° | Not specified | acs.org |

| Electrospun Nanofiber Mat | 135° - 159° | <4° for superhydrophobic surfaces | acs.org, nih.gov |

This ability to precisely tune the surface properties, from hydrophobic to hydrophilic, through techniques like plasma treatment, significantly broadens the potential applications of poly[bis(2,2,2-trifluoroethoxy)phosphazene] in fields requiring controlled surface interactions. acs.orgnih.gov

Research on Bis 2,2,2 Trifluoroethoxy Methane Derivatives and Structure Chemical Activity Relationships

Design and Synthesis of Chemically Diverse Bis(2,2,2-trifluoroethoxy)phenyl Derivatives

The core structure, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, serves as a crucial starting material for the synthesis of various derivatives. A key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, is typically synthesized from the esterification of this benzoic acid. nih.govnih.gov This hydrazide acts as a versatile building block for creating a range of complex molecules. nih.govmdpi.com

A series of 1,3-thiazolidin-4-one derivatives linked to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety has been synthesized for chemical evaluation. nih.gov The synthesis involves a multi-step process starting with the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aromatic aldehydes in an ethanol (B145695) medium to produce hydrazone intermediates. nih.govnih.gov These hydrazones are then refluxed with thioglycolic acid in 1,4-dioxane (B91453) to yield the final N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives. nih.govnih.gov The chemical structures of these synthesized compounds were confirmed using methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy. nih.govnih.gov

New 1,3,4-oxadiazole (B1194373) derivatives tethered to the 2,5-bis(2,2,2-trifluoroethoxy)phenyl group have been developed and assessed for their chemical and biological activities. mdpi.comresearchgate.net The synthetic route commences with the laboratory-synthesized 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. mdpi.com This intermediate is condensed with a variety of aldehydes and acetophenones to form Schiff's bases. mdpi.comresearchgate.net Subsequent cyclization of these Schiff's bases, often using acetic anhydride, yields the desired 1,3,4-oxadiazole derivatives. nih.govmdpi.com Another series of derivatives, 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives, has also been synthesized and characterized using spectroscopic techniques. nih.gov

The synthesis of deuterated analogs of organic compounds is a significant strategy in pharmaceutical research. researchgate.net Replacing a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond can alter the pharmacokinetic profile of a molecule, potentially enhancing its metabolic stability. researchgate.net This is because the C-D bond is six to ten times stronger than the C-H bond, making it more resistant to enzymatic cleavage. mdpi.com

While specific literature on the synthesis of deuterated Bis(2,2,2-trifluoroethoxy)phenyl derivatives was not identified in the searched results, the principles of deuterium (B1214612) labeling are widely applied to enhance the properties of drug candidates. mdpi.comresearchgate.net For specialized research, deuterated versions of these derivatives could serve as valuable tools. They can be used as internal standards in quantitative analysis by mass spectrometry or to study metabolic pathways without altering the fundamental chemical activity of the parent compound. nih.gov The synthesis of such labeled compounds can be achieved through various methods, including the use of deuterated reagents like D₂O or by catalytic hydrogen-deuterium exchange reactions. mdpi.com

Elucidation of Structure-Chemical Activity Relationships

A primary goal of synthesizing these diverse derivatives is to understand how specific structural features influence their performance in chemical assays. This involves systematically modifying the molecular structure and correlating these changes with observed activity, often aided by computational modeling.

Systematic structural modifications of the synthesized derivatives have shown a direct impact on their chemical performance. For the thiazolidinone-based derivatives, the nature of the substituent on the phenyl ring attached to the thiazolidinone core plays a critical role in their activity against the human glioblastoma cell line LN229. nih.gov Among a series of eleven derivatives (5a-k), those with specific substitutions demonstrated superior performance. nih.gov Notably, derivative 5e , which contains a 4-chlorophenyl substituent, exhibited the highest efficacy with an IC₅₀ value of 6.43 µg/mL. nih.govnih.gov Derivatives 5b (4-fluorophenyl) and 5c (4-bromophenyl) also showed significant activity. nih.govnih.gov

Table 1: In Vitro Cytotoxic Efficacy of Thiazolidinone Derivatives against LN229 Glioblastoma Cell Line

| Compound | Substituent (R) | IC₅₀ (µg/mL) nih.govnih.gov |

|---|---|---|

| 5b | 4-Fluorophenyl | 9.48 |

| 5c | 4-Bromophenyl | 12.16 |

| 5e | 4-Chlorophenyl | 6.43 |

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Oxadiazole Derivatives

| Compound | IC₅₀ (µg/mL) nih.gov |

|---|---|

| 2a | 81.65 |

| 2b | 46.01 |

| 2c | 59.87 |

| 2d | 71.21 |

| 2e | 65.43 |

| 2f | 77.92 |

| 2g | 48.11 |

| 2h | 55.76 |

| 2i | 68.34 |

| Acarbose (Standard) | 34.72 |

Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been integral to the design and evaluation of these derivatives. nih.govresearchgate.net These in silico methods provide insights into the potential interactions between the synthesized molecules and their target proteins, helping to rationalize the experimental results. nih.gov

For the thiazolidinone derivatives, molecular docking studies against AURKA and VEGFR-2 proteins revealed significant binding affinities, ranging from -7.9 to -9.8 kcal/mol. nih.gov These computational results showed a strong correlation with the in vitro bioactivity evaluations. nih.gov For example, the high efficacy of derivative 5e was supported by its docking score, suggesting its potential as an effective inhibitor. nih.govnih.gov Furthermore, ADMET predictions indicated that the majority of the newly developed compounds adhered to Lipinski's rule of five, suggesting favorable drug-like properties. nih.gov

Similarly, for the 1,3,4-oxadiazole derivatives, molecular docking and dynamic simulations were performed to understand their behavior at the protein binding site. researchgate.net The computational predictions were then correlated with the results from cytotoxic and anti-diabetic assays. researchgate.net This synergy between computational modeling and experimental validation is crucial for rationally designing more potent and targeted derivatives.

Prospective Research Avenues and Future Directions

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

Current synthetic routes to Bis(2,2,2-trifluoroethoxy)methane and related fluorinated acetals often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely focus on the development of more efficient and sustainable synthetic strategies.

Key Research Thrusts:

Green Fluorination Reagents: A major push in modern fluorine chemistry is the development and utilization of safer, more environmentally benign fluorinating agents. numberanalytics.comdovepress.combioengineer.orgnumberanalytics.com Research into the use of such reagents for the synthesis of 2,2,2-trifluoroethanol (B45653), a key precursor, or for the direct fluorination of related substrates could lead to greener pathways for producing this compound.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more robust and industrially viable production methods.

Electrochemical Synthesis: Electrochemical fluorination represents a reagent-free approach to introducing fluorine into organic molecules. numberanalytics.com Exploring electrochemical methods for the synthesis of key intermediates or the final compound could offer a more sustainable alternative to traditional chemical oxidation or fluorination. numberanalytics.com

A comparative look at traditional versus prospective greener synthetic approaches is presented in the table below.

| Synthetic Aspect | Traditional Methods | Prospective Green Methods |

| Fluorinating Agents | Often involve hazardous reagents like HF or F2 gas. dovepress.com | Utilization of safer, solid fluorinating agents or electrochemical methods. numberanalytics.com |

| Catalysis | May rely on stoichiometric, corrosive catalysts. | Development of recyclable organocatalysts or highly efficient transition-metal catalysts. wpmucdn.com |

| Process | Typically batch processes with potential for thermal runaway. | Continuous-flow processes for enhanced safety and control. nih.gov |

| Waste Generation | Can produce significant amounts of acidic or hazardous waste. dovepress.com | Higher atom economy and reduced waste streams. numberanalytics.com |

Integration of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The integration of advanced in-situ spectroscopic techniques for real-time monitoring of the synthesis of this compound is a key future direction.

Promising Spectroscopic Tools:

In-situ FTIR Spectroscopy: This technique can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. It is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool for monitoring the progress of fluorination reactions. researchgate.netrsc.orgoxinst.com Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for clear differentiation of various fluorine-containing species in the reaction mixture, providing detailed mechanistic insights. rsc.orgnih.gov The lack of background signals in most reaction systems makes it ideal for analyzing complex mixtures with minimal sample preparation. rsc.org

The data obtained from these in-situ techniques can be used to build detailed kinetic models of the reaction, enabling more precise control over the synthesis and facilitating a more rational approach to process optimization.

Synergistic Approaches Combining Computational and Experimental Chemistry for Rational Material and Compound Design

The interplay between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and development of new materials and compounds. For this compound and its derivatives, this synergistic approach holds immense potential.

Key Areas of Collaboration:

DFT Studies for Property Prediction: Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. nih.govresearchgate.net Such calculations can guide the rational design of new molecules based on the this compound scaffold with tailored properties. rsc.org

Force Field Development: For molecular dynamics simulations of larger systems, such as polymers or materials incorporating the this compound motif, the development of accurate force fields is essential. acs.org Computational methods can be used to parameterize these force fields, enabling reliable predictions of bulk material properties.

Understanding Non-covalent Interactions: Computational analysis can provide deep insights into the nature and strength of non-covalent interactions involving the fluorine atoms in this compound. nih.gov This understanding is crucial for designing materials with specific self-assembly or binding properties.

The integration of computational predictions with experimental results creates a feedback loop that can significantly accelerate the design-synthesis-testing cycle for new materials.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of bulk properties of materials and solvation behavior. wpmucdn.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Investigation of orbital interactions and charge distribution. rsc.org |

Exploration of this compound Motifs in Emerging Fields (e.g., optoelectronics, catalysis)

The unique electronic properties conferred by the trifluoroethoxy groups suggest that motifs based on this compound could find applications in a variety of emerging technological fields.

Optoelectronics: The high electronegativity of fluorine can be used to tune the electronic energy levels of organic materials. Incorporating the this compound moiety into organic semiconductors could lead to materials with improved stability and performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis: While not a catalyst itself, the this compound structure could be incorporated into ligands for metal catalysts. The electron-withdrawing nature of the trifluoroethoxy groups could modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity. kaist.ac.kr Furthermore, its high stability could be advantageous in developing robust catalytic systems.

Cross-disciplinary Research with Materials Science and Chemical Engineering for Broadened Technological Applications

The translation of the fundamental properties of this compound into practical technologies will require a concerted effort across multiple disciplines, particularly materials science and chemical engineering.

Polymer Science: The bifunctional nature of this compound makes it a potential monomer or building block for the synthesis of novel fluorinated polymers. Research in collaboration with polymer scientists could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. One area of interest is in polyphosphazenes, where a related compound, poly(bis(2,2,2-trifluoroethoxy)phosphazene), has been synthesized with controlled molecular weight. nih.gov

Electrolyte Development: Fluorinated ethers are of significant interest as components of electrolytes for advanced battery technologies, such as lithium-ion and lithium-sulfur batteries. nih.govrsc.org The high oxidative stability and potential to form a stable solid-electrolyte interphase (SEI) make fluorinated ethers like this compound promising candidates for enabling high-voltage battery chemistries. wpmucdn.comnih.gov Cross-disciplinary research with materials scientists and electrochemical engineers will be crucial to evaluate its performance in battery systems.

Process Engineering: Chemical engineers will play a vital role in developing scalable, safe, and cost-effective processes for the production of this compound and its derivatives. This includes reactor design, process optimization, and purification strategies.

The exploration of these research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new scientific discoveries and technological innovations.

Q & A

Q. What are the optimal synthetic routes for Bis(2,2,2-trifluoroethoxy)methane, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, trifluoroethanol can react with methylene precursors (e.g., methylene chloride) under alkaline conditions, using catalysts like sodium hydride or potassium carbonate to promote ether bond formation . Reflux conditions (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification methods include fractional distillation (due to its volatility) or column chromatography with non-polar solvents (hexane/ethyl acetate mixtures). Purity is validated via ¹⁹F NMR to confirm absence of unreacted trifluoroethanol or by-products .

Q. How can the structural and electronic properties of this compound be characterized?

- Structural Analysis : Single-crystal X-ray diffraction confirms bond angles and spatial arrangement of trifluoroethoxy groups.

- Spectroscopy : ¹H and ¹⁹F NMR are primary tools; ¹⁹F NMR chemical shifts (~δ -75 to -80 ppm) indicate electron-withdrawing effects of CF₃ groups. IR spectroscopy identifies C-O-C (1100–1250 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches .

- Computational Methods : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity, highlighting the electron-deficient nature of the central methane carbon due to CF₃ groups .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for fluorinated polymers or coatings. For example, plasma-induced surface functionalization of polyphosphazenes with this compound enhances hydrophobicity and thermal stability, critical for aerospace or biomedical materials . Its volatility also makes it suitable as a solvent in high-temperature reactions or as a carrier in thin-film deposition .

Advanced Research Questions

Q. How do the trifluoroethoxy groups influence the compound’s reactivity in coordination chemistry?

The strong electron-withdrawing CF₃ groups reduce electron density at the ether oxygen, limiting its ability to act as a Lewis base. However, in rare cases, it can weakly coordinate to soft Lewis acids (e.g., Ag⁺ or Cu⁺) under anhydrous conditions. Competitive studies with non-fluorinated analogs (e.g., bis-ethoxy methane) show reduced stability constants (log K) by 2–3 orders of magnitude, confirmed via UV-Vis titration and ESI-MS .

Q. How can contradictory data in spectroscopic characterization be resolved?

Discrepancies in ¹⁹F NMR shifts or IR bands may arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., rotational barriers of trifluoroethoxy groups).

- Solvent Screening : Polar aprotic solvents (DMSO-d₆) stabilize specific conformers, simplifying spectra.

- Cross-Validation : Pairing NMR with Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) to confirm fluorine environments .

Q. What mechanisms govern its degradation under oxidative or hydrolytic conditions?

- Hydrolysis : The central methane carbon is susceptible to nucleophilic attack. In acidic aqueous conditions, hydrolysis yields trifluoroethanol and formaldehyde, monitored via GC-MS.

- Oxidation : Reaction with ozone or peroxides cleaves ether bonds, forming trifluoroacetic acid derivatives. Kinetic studies (Arrhenius plots) reveal activation energies ~50–60 kJ/mol, indicating moderate stability .

Q. How does this compound perform as a solvent in high-throughput screening?

Its low polarity (ε ~7–9) and high thermal stability (decomposition >250°C) make it ideal for reactions involving strong bases (e.g., Grignard reagents) or radical initiators. Comparative studies with HFE-7100 show improved yields in Sonogashira couplings due to reduced side reactions .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.